molecular formula C27H26N4O2 B2696935 3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899740-54-6

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B2696935
CAS RN: 899740-54-6
M. Wt: 438.531
InChI Key: NHHADTPDKBXXTD-UHFFFAOYSA-N
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Description

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : A study detailed the synthesis of 3-aminomethyl-1,2-dihydronaphthalene derivatives through a series of reactions starting from naphthalenone derivatives. These compounds were evaluated for their vasodilating and antihypertensive activities, with some showing potent effects (Itoh et al., 1983).

  • Antiproliferative Properties : Research on benzochromene derivatives showed significant anti-proliferative effects on colorectal cancer cell lines, demonstrating the therapeutic potential of such compounds. The study explored the mechanisms underlying these effects, including apoptosis induction and DNA binding (Ahagh et al., 2019).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Innovative methods for the synthesis of naphthyridine and related compounds have been developed, such as the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrating new classes of serotonin 5-HT3 receptor antagonists (Mahesh et al., 2004).

Therapeutic Applications

  • Tachykinin NK(1) Receptor Antagonists : A study synthesized cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide, evaluating their NK(1) antagonistic activities and effects on bladder functions, highlighting potential clinical applications (Natsugari et al., 1999).

properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-29-25-22(13-8-14-28-25)19-23(26(29)32)27(33)31-17-15-30(16-18-31)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHADTPDKBXXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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